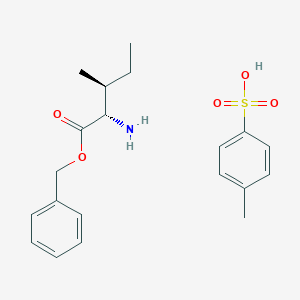

O-Benzyl-L-isoleucine toluene-p-sulphonate

説明

BenchChem offers high-quality O-Benzyl-L-isoleucine toluene-p-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Benzyl-L-isoleucine toluene-p-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWVXTVKSVYPNE-JGAZGGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937211 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-75-8 | |

| Record name | L-Isoleucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-isoleucine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-isoleucine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to O-Benzyl-L-isoleucine toluene-p-sulphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of O-Benzyl-L-isoleucine toluene-p-sulphonate. This compound, a protected derivative of the essential amino acid L-isoleucine, is a critical building block in peptide synthesis and various applications within pharmaceutical and biochemical research. Its benzyl ester protection facilitates controlled peptide bond formation, while the p-toluenesulfonate salt form enhances its crystallinity, stability, and ease of handling compared to the free base.[1]

Core Chemical Properties

O-Benzyl-L-isoleucine toluene-p-sulphonate, also known as L-Isoleucine benzyl ester p-toluenesulfonate salt, is a white crystalline powder.[1] It is identified by the CAS Number 16652-75-8.[1][2] The compound's structure combines the L-isoleucine amino acid, a benzyl ester protecting group on the carboxylic acid moiety, and a p-toluenesulfonic acid counter-ion.

Physicochemical and Identification Data

| Property | Value | Reference |

| IUPAC Name | benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [3] |

| Synonyms | L-Isoleucine benzyl ester 4-toluenesulfonate salt, H-Ile-OBzl.Tos, Benzyl L-isoleucinate tosylate | [2][3] |

| CAS Number | 16652-75-8 | [1][2] |

| Molecular Formula | C20H27NO5S | [2][4] |

| Molecular Weight | 393.50 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Melting Point | Data not available for L-isoleucine derivative. (For L-Leucine derivative: 156-160 °C) | [5] |

| Solubility | Data not available. (L-isoleucine is soluble in water and sparingly soluble in hot alcohol) | [6] |

| Storage Conditions | 0-8 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate

The most common method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification.[7] This reaction involves the direct esterification of the amino acid with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. Azeotropic removal of water is often employed to drive the reaction to completion. To prevent racemization, which can be a concern with high boiling point azeotroping solvents like toluene, alternative solvents such as cyclohexane or green ethers like 2-methyltetrahydrofuran (Me-THF) have been successfully used.[8] Microwave-assisted synthesis has also been reported as a rapid and efficient method.[9]

Representative Experimental Protocol: Fischer-Speier Esterification

The following protocol is a representative example for the synthesis of an amino acid benzyl ester p-toluenesulfonate salt and can be adapted for O-Benzyl-L-isoleucine toluene-p-sulphonate.

Materials:

-

L-Isoleucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or a suitable azeotroping solvent)

-

tert-Butyl methyl ether (for precipitation)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-isoleucine, benzyl alcohol, and p-toluenesulfonic acid monohydrate.

-

Add toluene to the flask to facilitate azeotropic water removal.

-

Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Once the reaction is complete, cool the mixture.

-

Slowly add an anti-solvent, such as tert-butyl methyl ether, to the cooled reaction mixture with stirring to induce crystallization of the product.

-

Allow the crystallization to proceed, potentially with further cooling to 0°C, to maximize the yield.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold tert-butyl methyl ether to remove residual benzyl alcohol and other impurities.

-

Dry the product under vacuum to obtain O-Benzyl-L-isoleucine toluene-p-sulphonate as a white crystalline solid.

Caption: Fischer-Speier synthesis workflow.

Analytical Methods

General HPLC Protocol

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Detection: UV detection at a wavelength where the aromatic rings of the benzyl and tosyl groups absorb, typically around 220 nm or 254 nm.

-

Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]

- 3. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [lgcstandards.com]

- 5. L-Leucine benzyl ester p-toluenesulfonate, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of Benzyl L-Isoleucinate Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl L-Isoleucinate tosylate is a salt of the benzyl ester of the essential amino acid L-isoleucine and p-toluenesulfonic acid. This compound is of significant interest in peptide synthesis and drug development, where the benzyl group serves as a readily removable protecting group for the carboxylic acid functionality of isoleucine. The tosylate counter-ion enhances the crystallinity and handling characteristics of the amino acid ester. A thorough understanding of its physical properties is crucial for its effective application in synthetic and pharmaceutical chemistry. This guide provides a comprehensive overview of the known physical properties of Benzyl L-Isoleucinate tosylate, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding the related chemical processes.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Benzyl L-Isoleucinate tosylate is presented below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Chemical Name | Benzyl L-Isoleucinate p-toluenesulfonate | [1] |

| Synonyms | L-Isoleucine benzyl ester tosylate, H-Ile-OBzl·TosOH | [1][2] |

| CAS Number | 16652-75-8 | [1] |

| Molecular Formula | C₂₀H₂₇NO₅S | [1][2] |

| Molecular Weight | 393.5 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 160-162 °C (for the analogous L-Valine derivative) | [4][5] |

| Boiling Point | Decomposes before boiling | [6][7][8][9] |

| Solubility | Soluble in methanol. | [10] |

| Optical Rotation | [α]²⁰/D = -3.7 ± 0.3° (c = 3.2 in Methanol) (for the analogous L-Valine derivative) | [5] |

Experimental Protocols

Synthesis of Benzyl L-Isoleucinate Tosylate via Fischer-Speier Esterification

The most common method for the preparation of amino acid benzyl esters is the Fischer-Speier esterification. This method involves the direct reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, with the continuous removal of water to drive the reaction to completion.

Materials:

-

L-Isoleucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable azeotroping solvent)

-

Diethyl ether (or other anti-solvent for precipitation)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-Isoleucine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add a sufficient amount of toluene to allow for efficient azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add diethyl ether to the cooled solution with stirring to precipitate the Benzyl L-Isoleucinate tosylate salt.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold diethyl ether to remove any residual benzyl alcohol and other impurities.

-

Dry the purified product under vacuum to obtain a white crystalline solid.

Determination of Melting Point

The melting point of the synthesized Benzyl L-Isoleucinate tosylate can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Pack a small amount of the dry, crystalline sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Determination of Specific Optical Rotation

The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the product. It is measured using a polarimeter.

Procedure:

-

Prepare a solution of the sample of known concentration in a suitable solvent (e.g., methanol).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20 °C).

-

Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Benzyl L-Isoleucinate tosylate.

Caption: General workflow for the synthesis of Benzyl L-Isoleucinate tosylate.

Logical Relationship of Components

The following diagram illustrates the relationship between the constituent parts of the final salt product.

Caption: Formation of Benzyl L-Isoleucinate tosylate from its components.

Conclusion

This technical guide provides a detailed overview of the physical properties of Benzyl L-Isoleucinate tosylate, a key intermediate in peptide synthesis and drug discovery. The provided data and experimental protocols are intended to support researchers and scientists in the effective handling, synthesis, and characterization of this compound. The visualizations offer a clear representation of the synthetic workflow and the relationship between the chemical components. While key physical properties have been presented, it is important to note the absence of a reported boiling point due to thermal decomposition and the use of data from the analogous L-valine derivative for melting point and specific optical rotation in the absence of specific data for the L-isoleucine compound. Further experimental determination of these properties is recommended for applications requiring high precision.

References

- 1. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]

- 2. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Valine benzyl ester 4-toluenesulfonate | 16652-76-9 [amp.chemicalbook.com]

- 4. CAS#:16652-76-9 | L-Valine benzyl ester p-toluenesulfonate salt | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition of the benzyl radical to fulvenallene (C7H6) + H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

Unveiling the Role of O-Benzyl-L-isoleucine p-Toluenesulfonate: A Technical Perspective for Drug Discovery

for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-isoleucine p-toluenesulfonate is a protected amino acid derivative that serves as a critical building block in the intricate process of synthetic organic chemistry, particularly within the realm of peptide synthesis and the development of novel pharmaceutical agents. While a direct, intrinsic biological mechanism of action for O-Benzyl-L-isoleucine p-toluenesulfonate has not been a significant focus of published research, its utility lies in its incorporation into larger, more complex molecules with therapeutic potential. The presence of the benzyl and p-toluenesulfonate groups provides strategic advantages for controlling reactivity and solubility during multi-step synthetic routes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and primary applications of O-Benzyl-L-isoleucine p-toluenesulfonate, with a focus on its instrumental role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-Benzyl-L-isoleucine p-toluenesulfonate is fundamental for its effective application in a laboratory setting. These properties influence its solubility, stability, and reactivity in various solvent systems and reaction conditions.

| Property | Value |

| Molecular Formula | C₂₀H₂₇NO₅S |

| Molecular Weight | 393.5 g/mol |

| Appearance | White to off-white solid |

| Storage (Solid) | -20°C for 3 years, 4°C for 2 years |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |

Core Application in Synthesis

The primary role of O-Benzyl-L-isoleucine p-toluenesulfonate is as a protected form of the amino acid L-isoleucine. The benzyl group protects the carboxylic acid moiety, while the p-toluenesulfonate salt of the amino group enhances its stability and handling as a crystalline solid. This protection strategy is crucial for preventing unwanted side reactions during peptide bond formation and other complex organic transformations.

General Synthesis Pathway

The synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate typically involves a two-step process starting from L-isoleucine. The first step is the esterification of the carboxylic acid with benzyl alcohol, often in the presence of an acid catalyst like p-toluenesulfonic acid. The p-toluenesulfonic acid also serves to form the salt with the amino group, leading to the final product.

Experimental Protocol: Synthesis of O-Benzyl-L-isoleucine p-Toluenesulfonate

Materials:

-

L-Isoleucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

A mixture of L-isoleucine (1 equivalent), benzyl alcohol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux with vigorous stirring. The water generated during the esterification is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material (L-isoleucine) is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration using a Büchner funnel.

-

The crude product is washed with cold toluene or another suitable non-polar solvent to remove excess benzyl alcohol and other impurities.

-

The solid is then dried under vacuum to yield O-Benzyl-L-isoleucine p-toluenesulfonate as a white crystalline solid.

Role in Drug Discovery and Development

While O-Benzyl-L-isoleucine p-toluenesulfonate itself is not known to possess direct pharmacological activity, its significance in drug discovery is paramount as a key intermediate. The isoleucine side chain is a common feature in many biologically active peptides and small molecules. The ability to incorporate a protected form of isoleucine allows for the precise and controlled synthesis of complex target molecules.

The benzyl protecting group can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the free carboxylic acid for subsequent reactions, such as amide bond formation. This deprotection step is a critical part of the overall synthetic strategy.

Potential Biological Activities of Related Structures

It is important to note that while O-Benzyl-L-isoleucine p-toluenesulfonate is primarily a synthetic tool, structurally related compounds containing benzyl and sulfonamide moieties have exhibited significant biological activities. For instance, N-benzyl-p-toluenesulfonamide (BTS) is known to be a specific inhibitor of the contraction of fast skeletal muscle fibers.[1] Additionally, various benzyl derivatives have been investigated for their potential as anticancer and antifungal agents. These findings underscore the therapeutic potential that can be unlocked by incorporating the structural motifs present in O-Benzyl-L-isoleucine p-toluenesulfonate into novel drug candidates.

Conclusion

O-Benzyl-L-isoleucine p-toluenesulfonate is a valuable and versatile building block in the synthesis of peptides and other complex organic molecules for pharmaceutical research. Its primary function is to provide a protected form of L-isoleucine, enabling chemists to control the reactivity of the amino and carboxylic acid groups during multi-step syntheses. While devoid of a known direct mechanism of action, its role as a key intermediate is indispensable for the creation of novel therapeutic agents. A comprehensive understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists engaged in the field of drug discovery and development. Future research may focus on exploring the potential for direct biological activity of this and similar protected amino acid derivatives.

References

The Strategic Role of Tosylate Salts in the Application of L-Isoleucine Benzyl Ester

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the precise world of peptide synthesis and drug development, the stability, purity, and reactivity of starting materials are paramount. L-Isoleucine benzyl ester, a critical building block, is frequently utilized not as a free base but as its p-toluenesulfonate (tosylate) salt. This guide elucidates the multifaceted role of the tosylate counter-ion, detailing its impact on synthesis, purification, handling, and subsequent application in synthetic workflows.

Introduction: The Need for Protection and Stabilization

L-Isoleucine, an essential amino acid, possesses two reactive functional groups: a primary amine and a carboxylic acid. In peptide synthesis, these groups must be selectively protected to ensure controlled, regioselective formation of the peptide bond. The benzyl ester serves as an effective protecting group for the carboxylic acid. However, the resulting L-Isoleucine benzyl ester free base is often an oil or low-melting solid, making it challenging to purify and handle. The introduction of p-toluenesulfonic acid (TsOH) addresses this by forming a stable, crystalline salt: L-Isoleucine benzyl ester p-toluenesulfonate.[1]

The primary functions of the tosylate salt are:

-

Amine Group Protection: The strong acidic nature of TsOH protonates the primary amine of the isoleucine ester, forming an ammonium tosylate salt. This positive charge effectively shields the amine from participating in unwanted nucleophilic reactions.

-

Enhanced Crystallinity and Stability: The salt is a stable, high-melting crystalline solid, which simplifies purification by recrystallization, improves shelf-life, and allows for accurate weighing and handling.[1]

-

Improved Solubility Profile: The ionic character of the salt alters its solubility in various organic solvents, which can be leveraged during reaction workups and purification.

Synthesis and Purification

The formation of L-Isoleucine benzyl ester tosylate is typically achieved through a direct, acid-catalyzed Fischer-Speier esterification.[2] This one-pot synthesis involves refluxing L-isoleucine with benzyl alcohol in the presence of p-toluenesulfonic acid.[2][3] A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to drive the reaction to completion by removing the water byproduct.[2]

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Synthesis of L-Isoleucine Benzyl Ester Tosylate", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Reactants LIle [label="L-Isoleucine", fillcolor="#F1F3F4", fontcolor="#202124"]; BnOH [label="Benzyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; TsOH [label="p-Toluene-\nsulfonic Acid (TsOH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Conditions Reaction [label="Reflux in Toluene\n(Azeotropic removal of H2O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="L-Isoleucine Benzyl Ester\np-Toluenesulfonate Salt", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Logical flow {rank=same; LIle; BnOH; TsOH;} LIle -> Reaction; BnOH -> Reaction; TsOH -> Reaction [label=" Catalyst &\n Salt Former "]; Reaction -> Product; } odot

Upon cooling, the product often crystallizes directly from the reaction mixture or can be precipitated by the addition of a less polar solvent, such as diethyl ether.[2] This straightforward procedure provides a high-purity, stable starting material for peptide synthesis.

Physicochemical Properties

The tosylate salt form imparts distinct and advantageous physical properties compared to the free base. These properties are crucial for quality control and experimental reproducibility.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇NO₅S | PubChem[4] |

| Molecular Weight | 393.5 g/mol | PubChem[4][5] |

| Appearance | White powder | Chem-Impex[1] |

| CAS Number | 16652-75-8 | CymitQuimica[5] |

| Purity (Typical) | ≥ 98% (HPLC) | Chem-Impex[1] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

Experimental Protocols

Protocol 4.1: Synthesis of L-Isoleucine Benzyl Ester p-Toluenesulfonate

This protocol is a generalized procedure based on the principles of Fischer esterification for amino acid esters.[2][6][7]

-

Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

-

Reagent Charging: To the flask, add L-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (3.0-5.0 eq). Add toluene to the flask to ensure the reaction mixture can be adequately stirred.

-

Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product. Continue reflux until no more water is collected (typically 4-8 hours).

-

Crystallization: Allow the reaction mixture to cool to room temperature. The product may begin to crystallize. If not, slowly add diethyl ether or isooctane while stirring to induce precipitation.[7]

-

Isolation and Purification: Collect the crystalline solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual benzyl alcohol and toluene.

-

Drying: Dry the purified L-Isoleucine benzyl ester p-toluenesulfonate salt under vacuum. The product is typically obtained as a white, crystalline solid.

Protocol 4.2: In Situ Amine Deprotection for Peptide Coupling

The tosylate salt is not a formal protecting group that is removed in a separate step. Instead, the protonated amine is neutralized in situ just before the coupling reaction.

-

Dissolution: Dissolve L-Isoleucine benzyl ester p-toluenesulfonate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Neutralization: Cool the solution in an ice bath. Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (1.1 eq), dropwise. Stir the mixture for 10-15 minutes. This neutralizes the ammonium salt to generate the free primary amine.

-

Coupling: To this solution, add the N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq) and a coupling agent (e.g., HBTU, HATU, or DCC) (1.0 eq).

-

Reaction: Allow the reaction to proceed at room temperature until completion, monitored by a technique like thin-layer chromatography (TLC).

-

Workup and Purification: Following the reaction, an aqueous workup is performed to remove the water-soluble byproducts and unreacted starting materials. The protected dipeptide is then purified, typically by column chromatography.

Role in Peptide Synthesis Workflow

The use of the tosylate salt streamlines the initial stages of solution-phase peptide synthesis. The workflow avoids the need to handle the potentially unstable free amine of the benzyl ester.

dot graph Peptide_Coupling_Workflow { graph [rankdir="TB", splines=true, nodesep=0.4, label="Figure 2: Workflow for Peptide Coupling", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Start:\nL-Isoleucine Benzyl Ester\np-Toluenesulfonate Salt", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Add Solvent (DCM/DMF)\n+ Non-nucleophilic Base (DIPEA)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="In Situ Generation of\nFree Amine (H-Ile-OBzl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Add N-Protected Amino Acid\n+ Coupling Agent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Peptide Bond Formation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Protected Dipeptide", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Aqueous Workup\n& Purification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Purified Protected Dipeptide", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" 1. Neutralization "]; B -> C; C -> D [label=" 2. Activation "]; D -> E; E -> F [label=" 3. Coupling "]; F -> G [label=" 4. Isolation "]; G -> H; } odot

This methodology is particularly advantageous in solution-phase synthesis where the isolation of intermediates is common.[8] The high purity of the crystalline tosylate salt ensures a clean starting point for the coupling reaction, often leading to higher yields and simpler purification of the resulting peptide.

Conclusion

The use of L-Isoleucine benzyl ester as its p-toluenesulfonate salt is a strategic choice in chemical and pharmaceutical development. The tosylate counter-ion serves a critical, dual role: it acts as a reversible protecting group for the amine functionality and confers significant practical advantages by transforming the amino acid ester into a stable, crystalline, and easily handleable solid. This facilitates more efficient synthesis, purification, and storage, ultimately contributing to the reliable and scalable production of peptides for research and therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure of O-Benzyl-L-isoleucine toluene-p-sulphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-isoleucine toluene-p-sulphonate is a protected amino acid derivative crucial in the field of peptide synthesis and drug development. As an essential amino acid, L-isoleucine is a fundamental building block for proteins. The protection of its carboxylic acid group as a benzyl ester and the formation of a tosylate salt of the amino group enhance its utility in synthetic organic chemistry. This modification increases the solubility and stability of the L-isoleucine moiety, allowing for its controlled incorporation into peptide chains. This guide provides a comprehensive overview of the structure, properties, and synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate.

Chemical Structure and Properties

O-Benzyl-L-isoleucine toluene-p-sulphonate is an organic salt. The structure consists of the L-isoleucine molecule where the carboxylic acid functional group is esterified with a benzyl group. The amino group of the L-isoleucine benzyl ester is protonated and forms an ionic bond with the negatively charged p-toluenesulfonate (tosylate) anion.

Synonyms: L-Isoleucine benzyl ester p-toluenesulfonate salt, H-Ile-OBzl-TosOH, Benzyl L-isoleucinate tosylate[1]

Molecular Structure

The chemical structure is composed of two main parts: the O-Benzyl-L-isoleucinium cation and the toluene-p-sulphonate anion.

O-Benzyl-L-isoleucinium Cation:

-

L-Isoleucine Core: A chiral amino acid with a sec-butyl side chain.

-

Benzyl Ester Group: The carboxylic acid group of L-isoleucine is converted to an ester with benzyl alcohol. This protects the carboxylic acid from participating in unwanted side reactions during peptide synthesis.

-

Ammonium Group: The alpha-amino group is protonated, bearing a positive charge.

Toluene-p-sulphonate (Tosylate) Anion:

-

A sulfonate anion derived from p-toluenesulfonic acid. It acts as a counter-ion to the protonated amino group of the isoleucine derivative.

The overall structure can be represented by the following diagram:

References

An In-depth Technical Guide on the Solubility and Stability of L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of L-Isoleucine benzyl ester 4-toluenesulfonate salt, a key intermediate in pharmaceutical and biochemical research, particularly in peptide synthesis and drug development.[1][2] While specific quantitative data for this particular salt is not extensively available in public literature, this guide outlines the expected physicochemical properties based on related compounds and provides detailed experimental protocols for determining its solubility and stability profiles. This information is crucial for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of therapeutic agents.[1]

Introduction

L-Isoleucine benzyl ester 4-toluenesulfonate salt (also known as L-Isoleucine benzyl ester tosylate salt) is a salt form of the essential amino acid L-isoleucine where the carboxylic acid group is protected by a benzyl ester and the amino group is protonated and paired with a 4-toluenesulfonate (tosylate) anion. This salt form is often preferred in organic synthesis, particularly peptide synthesis, as the tosylate group can enhance the solubility of the amino acid ester in organic solvents and improve its stability and handling characteristics as a white powder.[1][2] The benzyl ester serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group.

Chemical Structure:

Molecular Formula: C₂₀H₂₇NO₅S[3][4]

Molecular Weight: 393.5 g/mol [3][4]

Solubility Profile

Qualitative Solubility

Based on the properties of similar amino acid tosylate salts, L-Isoleucine benzyl ester 4-toluenesulfonate salt is expected to be:

-

Soluble in polar protic solvents like methanol and ethanol.

-

Sparingly soluble to soluble in other polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Insoluble in non-polar solvents like hexanes and diethyl ether.

-

Slightly soluble in water, with solubility likely influenced by pH.

Quantitative Solubility Data

To provide actionable data for researchers, the following table presents estimated solubility ranges. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) |

| Water | 1 - 10 | 25 |

| Methanol | > 50 | 25 |

| Ethanol | 20 - 50 | 25 |

| Acetonitrile | 5 - 20 | 25 |

| Dichloromethane | 1 - 10 | 25 |

| Ethyl Acetate | < 1 | 25 |

| Hexane | < 0.1 | 25 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of L-Isoleucine benzyl ester 4-toluenesulfonate salt can be determined using the widely accepted shake-flask method.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of L-Isoleucine benzyl ester 4-toluenesulfonate salt to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of the dissolved salt using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

The stability of L-Isoleucine benzyl ester 4-toluenesulfonate salt is critical for its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities, which may affect the yield and purity of the final product. The primary degradation pathways are likely to be hydrolysis of the benzyl ester and potential degradation of the tosylate counter-ion under harsh conditions.

Potential Degradation Pathways

The main potential degradation pathways for L-Isoleucine benzyl ester 4-toluenesulfonate salt include:

-

Hydrolysis: The benzyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, to yield L-isoleucine and benzyl alcohol. The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.

-

Oxidation: While the isoleucine side chain is relatively stable to oxidation, other parts of the molecule could be susceptible under oxidative stress.

-

Photodegradation: The aromatic rings in both the benzyl ester and the tosylate moieties may be susceptible to degradation upon exposure to UV light.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. Amino acids themselves can decompose at high temperatures, and the ester and salt functionalities may also be labile.[5]

Logical Relationship of Stability Factors:

Caption: Factors influencing the stability of the compound.

Recommended Storage Conditions

To ensure the stability of L-Isoleucine benzyl ester 4-toluenesulfonate salt, it is recommended to store it at 2-8 °C in a tightly sealed container, protected from light and moisture.[2]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Caption: Workflow for conducting forced degradation studies.

Methodology:

-

Acidic and Basic Hydrolysis:

-

Dissolve the compound in 0.1 M HCl and 0.1 M NaOH, respectively.

-

Incubate the solutions at a controlled temperature (e.g., 40-60 °C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature, protected from light.

-

Analyze samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound in a suitable solvent (e.g., water or methanol) at an elevated temperature (e.g., 60-80 °C).

-

Analyze samples at different time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after a defined exposure period.

-

Analytical Methods

A validated, stability-indicating HPLC method is crucial for the accurate quantification of L-Isoleucine benzyl ester 4-toluenesulfonate salt and its potential degradation products.

HPLC-UV Method for Quantification

The following is a suggested starting point for developing an HPLC-UV method.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any less polar degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm and 254 nm (to detect both the peptide bond and the aromatic rings) |

| Injection Volume | 10 µL |

Note: Method development and validation in accordance with ICH guidelines are essential before use.

Conclusion

L-Isoleucine benzyl ester 4-toluenesulfonate salt is a valuable building block in chemical synthesis. While specific, publicly available quantitative data on its solubility and stability are limited, this guide provides a framework for understanding its expected properties and detailed protocols for their experimental determination. A thorough understanding of these characteristics is paramount for researchers and drug development professionals to ensure the successful and reproducible use of this compound in their work.

References

- 1. air.unimi.it [air.unimi.it]

- 2. chemimpex.com [chemimpex.com]

- 3. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]

- 5. Thermal decomposition of some amino acids. Valine, leucine and isoleucine. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

O-Benzyl-L-isoleucine p-toluenesulfonate: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. O-Benzyl-L-isoleucine p-toluenesulfonate is a key building block, particularly valuable in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This derivative of the essential amino acid L-isoleucine provides robust protection of the carboxylic acid functionality as a benzyl ester. The p-toluenesulfonate (tosylate) salt form enhances its stability and handling properties, making it an excellent choice for researchers.[1]

The benzyl ester protection is favored for its stability under the mildly acidic conditions required for the repeated cleavage of the Nα-Boc group, while being readily cleavable under strong acidic conditions at the final step of peptide synthesis.[2] This orthogonality is crucial for the successful stepwise elongation of the peptide chain. However, the sterically hindered nature of the isoleucine side chain can present challenges in coupling reactions, often requiring optimized protocols and potent coupling reagents to ensure high efficiency.[3]

This technical guide provides an in-depth overview of O-Benzyl-L-isoleucine p-toluenesulfonate, including its synthesis, physicochemical properties, and detailed protocols for its application in peptide synthesis. Furthermore, it explores a practical application in the synthesis of a bioactive peptide analog, [Sar¹, Ile⁸]-Angiotensin II, and delves into the relevant biological signaling pathway.

Physicochemical and Performance Data

The properties and performance metrics of O-Benzyl-L-isoleucine p-toluenesulfonate and its protected form are critical for successful application in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | Benzyl 2-amino-3-methylpentanoate; 4-methylbenzenesulfonic acid | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₂₇NO₅S | --INVALID-LINK-- |

| Molecular Weight | 393.5 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic supplier data |

| Purity (typical) | ≥98% | Generic supplier data |

| Performance Metric | Illustrative Value | Key Considerations |

| Fischer Esterification Yield | 90-96% | Yield can be optimized by efficient removal of water and using an excess of one reactant.[4][5] |

| Boc-L-Isoleucine Coupling Efficiency (SPPS) | 97-99% | Steric hindrance of the β-branched side chain can make coupling difficult. Double coupling or the use of potent coupling reagents (e.g., HBTU) may be necessary.[3] |

| Crude Peptide Purity (with Boc-Ile) | 75-85% | Dependent on the success of coupling reactions and prevention of side reactions.[3] |

| Overall Peptide Yield (with Boc-Ile) | 60-75% | Influenced by coupling efficiency at each step and potential peptide loss during cleavage from the resin.[3] |

Experimental Protocols

Synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate via Fischer Esterification

This protocol describes the synthesis of the title compound from L-isoleucine and benzyl alcohol.

Materials:

-

L-Isoleucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable water-azeotroping solvent like cyclohexane)[3][6]

-

Diethyl ether or Ethyl acetate for precipitation

-

Round-bottom flask with a Dean-Stark trap and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add L-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 eq), and a sufficient amount of benzyl alcohol (can be used in excess) and toluene to allow for efficient reflux and azeotropic removal of water.[6][7]

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction (typically several hours).[5]

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add diethyl ether or ethyl acetate to the concentrated solution to precipitate the O-Benzyl-L-isoleucine p-toluenesulfonate salt.[8]

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Isoleucine Benzyl Ester

This protocol outlines the general steps for incorporating O-Benzyl-L-isoleucine into a peptide chain on a solid support using the Boc/Bzl strategy. This example assumes the use of a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-L-Isoleucine-OH (for attachment to the resin if starting from the acid) or pre-loaded Boc-L-Isoleucine-O-Resin

-

Cesium carbonate (for cesium salt method of resin loading)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DCC/HOBt)

-

Subsequent Boc-protected amino acids

-

Anhydrous Hydrogen Fluoride (HF) or other strong acid for final cleavage

Procedure:

-

Resin Loading (if not using pre-loaded resin):

-

The first amino acid, Boc-L-Isoleucine, is typically attached to the Merrifield resin via its cesium salt to minimize racemization.[9]

-

Swell the Merrifield resin in DMF.

-

In a separate flask, react Boc-L-Isoleucine-OH with cesium carbonate to form the cesium salt.

-

Add the cesium salt solution to the swollen resin and heat to drive the esterification.

-

Wash the resin extensively with DMF, methanol, and DCM, then dry under vacuum.

-

-

Deprotection of the Boc Group:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[9]

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DCM.[2]

-

Wash the resin again with DCM to remove excess base.

-

-

Coupling of the Next Amino Acid:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and DIEA (6 eq.) in DMF.[3]

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of isoleucine, monitoring the reaction with a Kaiser test is recommended. A second coupling may be necessary for completion.[3]

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection, Neutralization, and Coupling Cycles:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage:

-

Once the peptide synthesis is complete, dry the peptide-resin thoroughly.

-

Cleave the peptide from the resin and remove the benzyl ester and other side-chain protecting groups simultaneously using a strong acid like anhydrous HF.[2][9] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Precipitate the cleaved peptide in cold diethyl ether, wash, and then purify, typically by reverse-phase HPLC.

-

Visualization of Key Processes

Synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate

Caption: Fischer Esterification for the synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate.

Workflow for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

Caption: A single cycle in Boc/Bzl solid-phase peptide synthesis.

Angiotensin II AT1 Receptor Signaling Pathway

A practical application of this chemistry is in the synthesis of Angiotensin II analogs for research. [Sar¹, Ile⁸]-Angiotensin II is a known antagonist of the Angiotensin II Type 1 (AT1) receptor.[10][11] The native hormone, Angiotensin II, has a phenylalanine at position 8, and the substitution with isoleucine is critical for its antagonist activity. Angiotensin II binding to the AT1 receptor initiates a signaling cascade involved in vasoconstriction and blood pressure regulation.[4][12]

Caption: Simplified Angiotensin II signaling cascade via the AT1 receptor.

Conclusion

O-Benzyl-L-isoleucine p-toluenesulfonate is an indispensable reagent for peptide chemists, particularly those employing the Boc/Bzl solid-phase synthesis strategy. Its robust benzyl ester protection for the C-terminus provides the necessary orthogonality for the stepwise assembly of complex peptides. While the steric hindrance of the isoleucine residue necessitates careful optimization of coupling conditions, the use of modern coupling reagents and protocols can lead to high-yield synthesis of desired peptides. The application of this building block in the synthesis of bioactive peptides, such as antagonists of the Angiotensin II receptor, underscores its importance in drug discovery and biomedical research. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this versatile amino acid derivative in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. Angiotensin II receptor binding and actions in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt (CAS Number: 16652-75-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of L-Isoleucine benzyl ester 4-toluenesulfonate salt, a key building block in synthetic peptide chemistry.

Core Properties and Structure

L-Isoleucine benzyl ester 4-toluenesulfonate salt, with the CAS number 16652-75-8, is a white crystalline powder. It is an L-isoleucine derivative where the carboxylic acid is protected as a benzyl ester and the amino group is protonated and forms a salt with 4-toluenesulfonic acid. This salt form enhances the compound's stability and handling properties, making it a valuable reagent in peptide synthesis.

The structure of the compound combines the essential amino acid L-isoleucine with a benzyl ester protecting group and a tosylate counter-ion.

Table 1: Chemical and Physical Properties of L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt

| Property | Value |

| CAS Number | 16652-75-8 |

| Molecular Formula | C₂₀H₂₇NO₅S |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid |

| Synonyms | H-Ile-OBzl·Tos, L-Isoleucine benzyl ester tosylate |

| Appearance | White powder |

| Purity | Typically ≥ 95% (HPLC) |

Synthesis

The primary method for synthesizing L-Isoleucine benzyl ester 4-toluenesulfonate salt is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of L-isoleucine with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent.

Experimental Protocol: Fischer-Speier Esterification

A detailed experimental protocol for the synthesis of L-Isoleucine benzyl ester 4-toluenesulfonate salt is as follows:

Materials:

-

L-Isoleucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable azeotroping agent)

-

Dean-Stark apparatus

-

Reaction flask and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-isoleucine, a molar excess of benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid monohydrate.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water collected in the Dean-Stark trap to drive the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (L-isoleucine) is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Collect the solid product by filtration and wash it with a non-polar solvent (e.g., diethyl ether or hexane) to remove excess benzyl alcohol and other impurities.

-

Dry the purified L-Isoleucine benzyl ester 4-toluenesulfonate salt under vacuum.

Applications in Peptide Synthesis

L-Isoleucine benzyl ester 4-toluenesulfonate salt is a critical reagent in solution-phase peptide synthesis. The benzyl ester group effectively protects the carboxylic acid of the isoleucine residue, preventing its participation in unwanted side reactions during peptide bond formation. The tosylate salt of the amino group allows for easy handling and purification of the amino acid derivative.

Experimental Protocol: Peptide Coupling

A general protocol for the use of L-Isoleucine benzyl ester 4-toluenesulfonate salt in a peptide coupling reaction is as follows:

Materials:

-

L-Isoleucine benzyl ester 4-toluenesulfonate salt

-

N-terminally protected amino acid (e.g., Boc-Alanine)

-

Coupling agent (e.g., DCC, HBTU)

-

Base (e.g., N-methylmorpholine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Dissolve the N-terminally protected amino acid in the anhydrous solvent in a reaction flask.

-

Add the coupling agent to activate the carboxylic acid group of the N-protected amino acid.

-

In a separate flask, suspend L-Isoleucine benzyl ester 4-toluenesulfonate salt in the anhydrous solvent.

-

Add the base to the suspension to neutralize the tosylate salt and liberate the free amino group of the isoleucine benzyl ester.

-

Add the solution of the activated N-protected amino acid to the solution of the free isoleucine benzyl ester.

-

Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC.

-

Upon completion, work up the reaction mixture to remove by-products and unreacted starting materials. This typically involves washing with acidic and basic aqueous solutions, followed by drying and evaporation of the solvent.

-

Purify the resulting dipeptide by column chromatography or recrystallization.

molecular weight of O-Benzyl-L-isoleucine toluene-p-sulphonate

An In-depth Technical Guide to the Molecular Weight of O-Benzyl-L-isoleucine p-toluenesulfonate

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed analysis of the molecular weight of O-Benzyl-L-isoleucine p-toluenesulfonate, a compound of interest in synthetic organic chemistry and pharmaceutical research.

Component Analysis and Molecular Formulae

O-Benzyl-L-isoleucine p-toluenesulfonate is an ionic salt formed from the reaction of O-Benzyl-L-isoleucine and p-toluenesulfonic acid. To determine the molecular weight of the salt, we must first consider the molecular formula of each component.

-

O-Benzyl-L-isoleucine : This is a derivative of the amino acid L-isoleucine where the carboxylic acid's hydroxyl group is replaced by a benzyl ether. The molecular formula for N-Benzyl-L-isoleucine is C13H19NO2.[1][2][3][4]

-

p-Toluenesulfonic acid : This is a strong organic acid. Its anhydrous form has the molecular formula C7H8O3S.[5][6][7] It is also commonly available as a monohydrate (C7H8O3S·H2O).[5][8] For the purpose of calculating the molecular weight of the anhydrous salt, the formula of the anhydrous acid will be utilized.

Calculation of Molecular Weights

The molecular weight of the salt is the sum of the molecular weights of its constituent ions.

-

Molecular Weight of O-Benzyl-L-isoleucine :

-

Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

-

Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight = 221.30 g/mol [2]

-

-

Molecular Weight of p-Toluenesulfonic acid :

-

Molecular Weight of O-Benzyl-L-isoleucine p-toluenesulfonate :

-

This is the sum of the molecular weights of the two components.

-

221.30 g/mol + 172.20 g/mol = 393.50 g/mol

-

Data Presentation

The quantitative data regarding the molecular weights are summarized in the table below for clarity and ease of comparison.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| O-Benzyl-L-isoleucine | C13H19NO2 | 221.30 |

| p-Toluenesulfonic Acid | C7H8O3S | 172.20 |

| O-Benzyl-L-isoleucine p-toluenesulfonate | C20H27NO5S | 393.50 |

Experimental Protocols

The determination of the molecular weight of O-Benzyl-L-isoleucine p-toluenesulfonate is primarily a calculated value based on the established atomic weights of its constituent elements. Experimental verification of this molecular weight can be achieved through mass spectrometry.

Protocol for Molecular Weight Verification by Mass Spectrometry:

-

Sample Preparation : A dilute solution of O-Benzyl-L-isoleucine p-toluenesulfonate is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization : Electrospray ionization (ESI) is a suitable method for this non-volatile salt. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.

-

Mass Analysis : The solvent evaporates, and the resulting ions are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation : The resulting mass spectrum will show a peak corresponding to the protonated molecule of O-Benzyl-L-isoleucine ([M+H]+) at an m/z value approximately equal to its molecular weight (around 222.14). The p-toluenesulfonate anion may also be observed in negative ion mode. The molecular weight of the intact salt is inferred from these measurements.

Visualization of Salt Formation

The formation of O-Benzyl-L-isoleucine p-toluenesulfonate from its constituent acid and base can be represented as a logical workflow.

Caption: Formation of the salt via proton transfer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-benzyl-isoleucine | C13H19NO2 | CID 6994933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-L-isoleucine | 1859-49-0 [sigmaaldrich.com]

- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. P-Toluenesulfonic_acid [chemeurope.com]

- 7. Buy P-Toluenesulfonic acid | 25231-46-3 [smolecule.com]

- 8. scbt.com [scbt.com]

Methodological & Application

Synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate, a valuable amino acid derivative crucial for peptide synthesis and as an intermediate in various pharmaceutical applications. The protocol detailed below is based on the well-established Fischer-Speier esterification method, adapted for L-isoleucine.

Introduction

O-Benzyl-L-isoleucine toluene-p-sulphonate serves as a protected form of L-isoleucine, where the carboxylic acid group is masked as a benzyl ester. This protection is essential during peptide synthesis to prevent unwanted side reactions. The toluene-p-sulphonate (tosylate) salt form enhances the compound's crystallinity, stability, and ease of handling. The synthesis involves the direct esterification of L-isoleucine with benzyl alcohol, catalyzed by p-toluenesulfonic acid, with the concurrent removal of water to drive the reaction to completion.

Chemical Properties and Data

A summary of the key chemical and physical properties of the target compound is presented below.

| Property | Value |

| Chemical Name | (2S,3S)-2-amino-3-methylpentanoic acid, phenylmethyl ester, 4-methylbenzenesulfonate |

| Synonyms | H-Ile-OBzl.Tos, L-Isoleucine benzyl ester tosylate salt |

| CAS Number | 16652-75-8 |

| Molecular Formula | C₂₀H₂₇NO₅S |

| Molecular Weight | 393.5 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (Typical) | ≥98% (HPLC) |

| Storage Conditions | Store at 0-8°C |

Experimental Protocol

This protocol details the synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate via Fischer-Speier esterification with azeotropic removal of water.

Materials:

-

L-Isoleucine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Toluene

-

Diethyl ether

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add L-isoleucine (e.g., 13.1 g, 0.1 mol), p-toluenesulfonic acid monohydrate (e.g., 21.0 g, 0.11 mol), benzyl alcohol (e.g., 54.1 g, 0.5 mol), and toluene (100 mL).

-

Azeotropic Reflux: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 3-5 hours, or until no more water is collected in the trap and the reaction mixture becomes a clear solution.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.

-

Crystallization: To the resulting oily residue, add diethyl ether (e.g., 200 mL) and stir vigorously. The product will precipitate as a white solid.

-

Isolation and Drying: Cool the suspension in an ice bath for at least 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether (2 x 50 mL) to remove any remaining impurities. Dry the product under vacuum to a constant weight.

-

Characterization: The final product can be characterized by determining its melting point and purity using High-Performance Liquid Chromatography (HPLC).

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

L-Isoleucine + Benzyl Alcohol --(p-TsOH, Toluene, Reflux)--> O-Benzyl-L-isoleucine toluene-p-sulphonate + Water

Experimental Workflow

The logical flow of the experimental procedure is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate.

This protocol provides a reliable and scalable method for the synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate, a key building block for peptide synthesis and other applications in drug discovery and development. The use of modern, safer solvents is encouraged where applicable, and reaction conditions may be optimized for specific laboratory setups.

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Isoleucine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solution-phase peptide synthesis (SPPS) remains a powerful and relevant technique for the preparation of short peptides, peptide fragments, and analogues. Its primary advantage over solid-phase synthesis lies in the ability to isolate and purify intermediates at each step, ensuring high purity of the final product. This document provides detailed application notes and experimental protocols for the solution-phase synthesis of a dipeptide, utilizing L-Isoleucine benzyl ester as the C-terminal residue. The protocols cover N-terminal protection, carboxyl group activation, coupling, and deprotection steps, along with methods for purification and characterization.

Introduction to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis is a classical methodology for constructing peptides by sequentially adding amino acids in a homogeneous reaction mixture. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, solution-phase synthesis allows for the isolation and purification of intermediates at each step. This characteristic makes it a valuable technique for producing smaller peptides and for optimizing coupling conditions. The core principles of this methodology revolve around three key stages:

-

Protection: The selective blocking of reactive functional groups (the α-amino group and any reactive side chains) to prevent unwanted side reactions.

-

Coupling: The formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, a process often facilitated by a coupling reagent.

-

Deprotection: The removal of the protecting group from the newly added amino acid to allow

Protocol for the Deprotection of O-Benzyl Groups in Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyl group (Bn) is a widely utilized protecting group for the hydroxyl function of amino acids such as serine, threonine, and tyrosine in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its stability to moderately acidic conditions used for the removal of the N-terminal Boc group, combined with its susceptibility to cleavage under strong acidic conditions or through catalytic hydrogenation, makes it a valuable tool.[1][2] This document provides detailed protocols for the deprotection of O-benzyl ethers in peptide synthesis, focusing on the most common and effective methods: catalytic hydrogenation and acidolysis.

Overview of Deprotection Methods

The selection of an appropriate deprotection method for the O-benzyl group is critical and depends on the overall protection strategy of the peptide, the presence of other sensitive functional groups, and the desired final form of the peptide. The two primary strategies for O-benzyl group removal are catalytic hydrogenation and acidolysis.

-

Catalytic Hydrogenation: This method involves the hydrogenolysis of the C-O bond of the benzyl ether in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1] It is considered a mild method and is often employed when the peptide is sensitive to strong acids. Catalytic transfer hydrogenation, which uses a hydrogen donor in situ, is a convenient alternative to using hydrogen gas.[1][3]

-

Acidolysis: This method utilizes strong acids to cleave the benzyl ether bond. Historically, anhydrous hydrogen fluoride (HF) has been the reagent of choice in Boc-SPPS for the simultaneous cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups.[4][5] Trifluoroacetic acid (TFA) can also be used, particularly for O-benzyl groups that are rendered more acid-labile, such as in the case of 3-nitrotyrosine.[6]

Data Presentation

The following tables summarize quantitative data for common deprotection methods for O-benzyl groups. It is important to note that reaction conditions and yields can be highly dependent on the specific peptide sequence and the presence of other functional groups.

Table 1: Catalytic Transfer Hydrogenation for O-Benzyl Deprotection

| Substrate Example | Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Yield (%) | Reference |

| Z-Tyr(Bzl)-OMe | 10% Pd/C | Formic Acid (90%) | Methanol | Room Temp. | 3 min | >95 | [3] |

| Z-Ser(Bzl)-NH₂ | 10% Pd/C | Formic Acid (90%) | Methanol | Room Temp. | 5 min | >95 | [3] |

| Z-Thr(Bzl)-OMe | 10% Pd/C | Formic Acid (90%) | Methanol | Room Temp. | 8 min | >95 | [3] |

| N-Benzyl Protected Amines | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 min | 76-95 | [7] |

| Various O- and N-benzyl protected compounds | Amphiphilic Polymer-Supported Nano-Pd | Tetrahydroxydiboron | Water | 80 °C | 12 h | 86-96 | [8] |

Table 2: Acidolytic Cleavage of O-Benzyl Groups

| Method | Reagent | Scavengers | Temperature | Time | Substrate Example | Notes | Reference |

| High HF Cleavage | Anhydrous HF | Anisole | 0 °C | 1 h | Boc-Tyr(Bzl)-PAM resin | Standard for Boc-SPPS | |

| Low-High HF Cleavage | 1. HF/DMS/p-cresol (25:65:10) 2. High HF | p-cresol, DMS | 0 °C | 1. 2h 2. 1h | Peptides with sensitive residues | Minimizes side reactions | [9] |

| TFA Cleavage | ~80% TFA in DCM | None specified | 20 °C | 30 min | Fmoc-Nit(Bn)-OH | Benzyl group on 3-nitrotyrosine is highly acid-labile | [6][10] |

| Microwave-assisted TFA Cleavage | TFA | Not specified | Low Temp. | 5 min | Model tetrapeptides on Merrifield resin | Rapid cleavage for analytical purposes | [11] |

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation with Formic Acid